Cas no 258513-95-0 (1-(Benzyloxy)-4-propoxybenzene)

1-(Benzyloxy)-4-propoxybenzene is a synthetic aromatic ether compound characterized by the presence of benzyloxy and propoxy substituents on a benzene ring. This structure imparts unique solubility and reactivity properties, making it valuable as an intermediate in organic synthesis, particularly in the production of specialty chemicals and pharmaceuticals. Its dual ether functionalities enhance its utility in cross-coupling reactions and as a building block for more complex molecular architectures. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties allow for precise control in synthetic applications, contributing to its use in research and industrial processes requiring tailored aromatic ether derivatives.
1-(Benzyloxy)-4-propoxybenzene structure
258513-95-0 structure
Product Name:1-(Benzyloxy)-4-propoxybenzene
CAS No:258513-95-0
MF:C16H18O2
MW:242.312924861908
CID:4642550
Update Time:2025-05-20

1-(Benzyloxy)-4-propoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(BENZYLOXY)-4-PROPOXYBENZENE
    • 1-phenylmethoxy-4-propoxybenzene
    • [4-(Benzyloxy)phenyl]propyl ether
    • 1-(n-propyloxy)-4-benzyloxybenzene
    • 1-(Benzyloxy)-4-propoxybenzene
    • Inchi: 1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
    • InChI Key: NHLVTFAOWFFVBU-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OCC1C=CC=CC=1)CCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 203
  • XLogP3: 4.7
  • Topological Polar Surface Area: 18.5

1-(Benzyloxy)-4-propoxybenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI46006-1g
1-(Benzyloxy)-4-propoxybenzene
258513-95-0 98%
1g
$176.00 2024-04-20
A2B Chem LLC
AI46006-5g
1-(Benzyloxy)-4-propoxybenzene
258513-95-0 98%
5g
$597.00 2024-04-20
1PlusChem
1P00I5EE-1g
1-(Benzyloxy)-4-propoxybenzene
258513-95-0 98%
1g
$228.00 2025-02-28
1PlusChem
1P00I5EE-5g
1-(Benzyloxy)-4-propoxybenzene
258513-95-0 98%
5g
$785.00 2025-02-28

Additional information on 1-(Benzyloxy)-4-propoxybenzene

Introduction to 1-(Benzyloxy)-4-propoxybenzene (CAS No. 258513-95-0)

1-(Benzyloxy)-4-propoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 258513-95-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of biphenyl derivatives, characterized by its unique structural motifs that make it a promising candidate for further research and development in drug discovery.

The molecular structure of 1-(Benzyloxy)-4-propoxybenzene consists of a biphenyl core, where one phenyl ring is substituted with a benzyloxy group at the ortho position relative to a propoxy group on the other phenyl ring. This specific arrangement of functional groups imparts distinct chemical properties that are being explored for their potential biological activity. The benzyloxy and propoxy groups are known to influence the solubility, metabolic stability, and binding affinity of molecules, making them valuable in designing novel therapeutic agents.

In recent years, there has been a growing interest in biphenyl derivatives due to their versatile pharmacological properties. Studies have demonstrated that such compounds can exhibit inhibitory effects on various enzymes and receptors, which are implicated in numerous diseases. 1-(Benzyloxy)-4-propoxybenzene has been investigated for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative disorders. The presence of both electron-donating and electron-withdrawing groups in its structure allows for fine-tuning of its interactions with biological targets.

One of the most compelling aspects of 1-(Benzyloxy)-4-propoxybenzene is its ability to serve as a scaffold for structure-activity relationship (SAR) studies. By modifying the substituents on the biphenyl core, researchers can generate a library of derivatives with tailored biological properties. This approach has been instrumental in identifying lead compounds that exhibit high efficacy and low toxicity. The benzyloxy group, in particular, has been shown to enhance binding affinity to certain protein targets, while the propoxy group contributes to metabolic stability.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1-(Benzyloxy)-4-propoxybenzene. Molecular modeling techniques allow researchers to predict the binding modes and affinity of these molecules to biological targets with high accuracy. This has enabled the rapid screening of virtual libraries, identifying promising candidates for experimental validation. Such computational strategies are particularly valuable in reducing the time and cost associated with traditional high-throughput screening methods.

The pharmacokinetic profile of 1-(Benzyloxy)-4-propoxybenzene is another critical area of investigation. Studies have shown that this compound exhibits favorable solubility characteristics, which is essential for oral bioavailability. Additionally, its metabolic stability suggests that it may have a prolonged half-life in vivo, allowing for once-daily dosing regimens. These properties make it an attractive candidate for further development into a therapeutic agent.

In conclusion, 1-(Benzyloxy)-4-propoxybenzene (CAS No. 258513-95-0) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activity position it as a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing some of today's most challenging medical conditions.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.